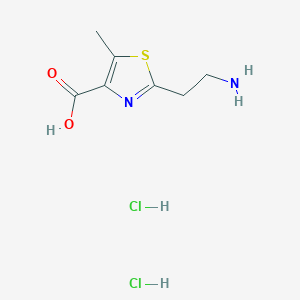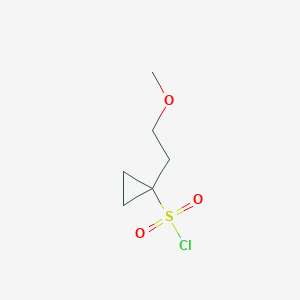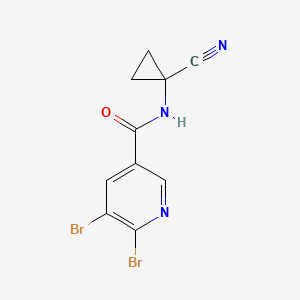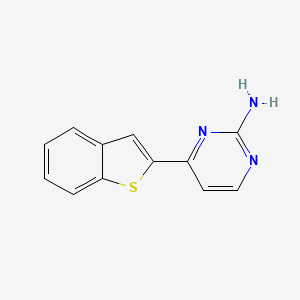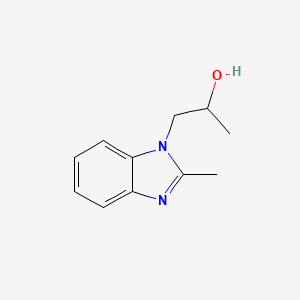
1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This particular compound features a benzimidazole ring substituted with a methyl group and a propanol side chain, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ring . The methyl group can be introduced via alkylation reactions, and the propanol side chain can be added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the benzimidazole ring or the propanol side chain.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent for treating infections, cancer, and inflammatory diseases.
Mechanism of Action
The mechanism by which 1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol exerts its effects involves interactions with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The propanol side chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems . Specific pathways affected include inhibition of microbial enzymes, disruption of cancer cell proliferation, and modulation of inflammatory responses .
Comparison with Similar Compounds
2-Methylbenzimidazole: Lacks the propanol side chain, making it less versatile in certain applications.
1H-Benzimidazole-2-propanol: Similar structure but without the methyl group, affecting its pharmacological profile.
2-Phenylbenzimidazole: Features a phenyl group instead of a methyl group, altering its chemical reactivity and biological activity.
Uniqueness: 1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol stands out due to its unique combination of a methyl-substituted benzimidazole ring and a propanol side chain. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its utility in various research and industrial applications .
Properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-13-9(2)12-10-5-3-4-6-11(10)13/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWCXCQWTQSOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2572158.png)
![5-(furan-2-yl)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2572159.png)
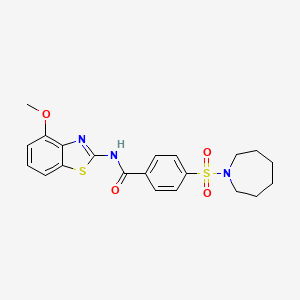
![ethyl 5-(2-chloro-5-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572161.png)
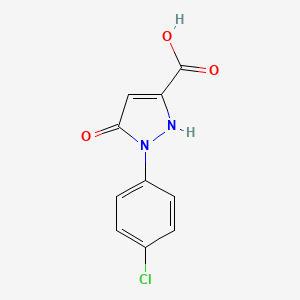
![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)
![N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2572169.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572172.png)
